2-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

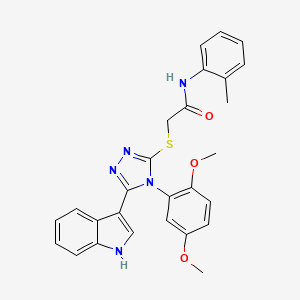

The compound “2-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide” is a complex organic molecule that contains several interesting functional groups. The thiazole ring, which consists of sulfur and nitrogen, is an important heterocycle in the world of chemistry . The pi (π) electrons in the thiazole ring are free to move from one bond to other bonds, rendering aromatic ring properties . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Molecular Structure Analysis

The molecular structure of “2-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide” would be complex due to the presence of several functional groups. The thiazole ring, in particular, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Chemical Reactions Analysis

The thiazole ring in the molecule has many reactive positions where various chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions may take place .

Scientific Research Applications

Synthesis and Insecticidal Assessment

A study by Fadda et al. (2017) utilized a similar compound as a versatile precursor for synthesizing various heterocycles, such as pyrrole, pyridine, and thiazole derivatives. These compounds were assessed as insecticidal agents against the cotton leafworm, showcasing the potential of these chemicals in developing new agricultural pest control solutions (Fadda et al., 2017).

Antimicrobial and Anti-inflammatory Activities

Research conducted by Sowmya et al. (2017) on acetamido pyrrolyl azoles, including oxazoles/thiazoles/imidazoles, demonstrated promising antimicrobial and anti-inflammatory activities. These findings highlight the compound's role in the development of new therapeutic agents (Sowmya et al., 2017).

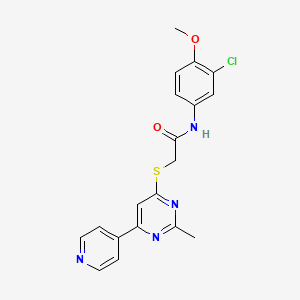

Antiproliferative Activity Studies

Alqahtani and Bayazeed (2020) explored pyridine linked thiazole derivatives for their antiproliferative activities against various cancer cell lines. This research suggests the potential of these compounds in cancer treatment, particularly for liver and breast cancer, based on their promising cytotoxicity profiles (Alqahtani & Bayazeed, 2020).

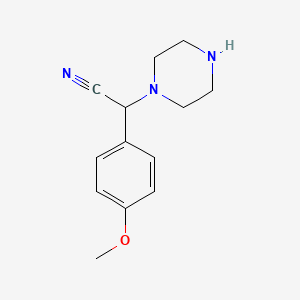

Synthesis of Novel Heterocyclic Compounds

Patankar et al. (2008) utilized a related compound for synthesizing novel polycyclic heteroaromatic compounds, demonstrating the versatility of these chemical structures in creating complex and potentially bioactive molecules (Patankar et al., 2008).

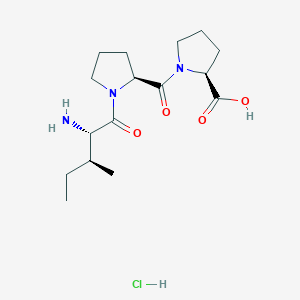

Development of Adenosine Receptor Antagonists

A study by Press et al. (2004) highlighted the optimization of a similar compound to develop potent and selective adenosine A(3) receptor antagonists. This research indicates the importance of such compounds in the pharmacological modulation of adenosine receptors, with implications for treating various diseases (Press et al., 2004).

Future Directions

The thiazole moiety has been an important heterocycle in the world of chemistry and has been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . Therefore, “2-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide” and similar compounds could be of interest in future research and drug development.

properties

IUPAC Name |

2-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-15-7-9(14)12-8-2-4-13(6-8)10-11-3-5-16-10/h3,5,8H,2,4,6-7H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHOYMNHSCSGSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1CCN(C1)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(1-Aminoethyl)phenyl]methyl]-6-(difluoromethyl)pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2400244.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide](/img/structure/B2400246.png)

![Methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2400257.png)

![ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2400258.png)